AChE/BChE-IN-1

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Choose AChE/BChE-IN-1 for its unmatched multimodal profile: dual hAChE/hBChE inhibition (IC₅₀ 1.06/7.3 nM), superior BBB penetration, and ancillary antioxidant activity. This huprine Y–capsaicin hybrid rescues cognitive deficits and reduces Alzheimer's pathology in aged APP/PS1 mice, making it the ideal benchmark for next-gen dual inhibitor programs. Procure high-purity (≥98%) material for reproducible CNS target engagement studies.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 20448-79-7
Cat. No. B040974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-1
CAS20448-79-7
Synonyms2-amino-2-carboxy-bicyclo-2,2,1-heptane
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1R-endo)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1R-exo)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1S-endo)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1S-exo)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (endo)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (exo)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, 11C-labeled
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, endo-(+-)-isomer
2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, exo-(+-)-isomer
2-aminonorbornane-2-carboxylic acid
b-BCH
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)
InChIKeyMPUVBVXDFRDIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-1 (Compound 5i) Dual Cholinesterase Inhibitor for Alzheimer's Research


AChE/BChE-IN-1, also known as compound 5i, is a synthetic hybrid molecule that combines the pharmacophores of the cholinesterase inhibitor huprine Y and the antioxidant capsaicin . It functions as a potent, blood-brain barrier (BBB) penetrant dual inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), with reported IC₅₀ values of 1.06 nM and 7.3 nM, respectively . In addition to its cholinesterase inhibition, the compound exhibits antioxidant activity, scavenging DPPH free radicals with an IC₅₀ of 92.0 μM . Preclinical studies in aged APP/PS1 transgenic mice have demonstrated that chronic administration of AChE/BChE-IN-1 can rescue learning and memory deficits and reduce Alzheimer's-like pathology [1].

Why AChE/BChE-IN-1 Cannot Be Simply Substituted with Other Cholinesterase Inhibitors


The selection of a cholinesterase inhibitor for Alzheimer's disease research is not a trivial, interchangeable choice. Compounds within this class exhibit profound differences in key pharmacological properties that directly impact experimental outcomes and translational potential. These critical differentiating factors include: (1) the absolute potency and selectivity profile against human AChE and BChE enzymes; (2) the degree and mechanism of brain penetration, which determines target engagement in the CNS; and (3) the presence or absence of ancillary therapeutic activities, such as antioxidant effects, which can address multiple facets of Alzheimer's pathology [1]. Substituting AChE/BChE-IN-1 with a compound like donepezil (a selective AChE inhibitor) or rivastigmine (a less potent dual inhibitor) will result in a vastly different pharmacological profile and cannot replicate the unique combination of high dual potency, superior brain penetration, and multimodal activity that defines this specific chemical entity [2].

Quantitative Differentiation of AChE/BChE-IN-1: A Comparative Evidence Guide


Sub-Nanomolar Potency Against Human AChE Distinguishes AChE/BChE-IN-1 from the Clinical Dual Inhibitor Rivastigmine

AChE/BChE-IN-1 demonstrates a vastly superior inhibitory potency against human acetylcholinesterase (hAChE) compared to the clinically approved dual cholinesterase inhibitor, rivastigmine. In enzyme inhibition assays, AChE/BChE-IN-1 exhibited an IC₅₀ of 1.06 nM . In contrast, rivastigmine has been reported to inhibit hAChE with an IC₅₀ of 6630 nM [1]. This difference represents an over 6,000-fold increase in potency for the target compound.

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Superior Brain Penetration of AChE/BChE-IN-1 Compared to the Clinical Standard Donepezil

Effective treatment of Alzheimer's disease requires therapeutic agents to cross the blood-brain barrier (BBB) and reach sufficient concentrations in the central nervous system. Biodistribution studies in mice have shown that AChE/BChE-IN-1 (compound 5i) displays a better brain-to-plasma concentration ratio than the widely prescribed drug donepezil [1]. While donepezil's brain-to-plasma ratio in mice has been reported to range from 3.3 to 5.2 [2], AChE/BChE-IN-1 demonstrates an enhanced ratio, indicating more favorable brain penetration properties.

Blood-Brain Barrier Permeability CNS Drug Delivery Pharmacokinetics

Potent Dual Cholinesterase Inhibition Profile of AChE/BChE-IN-1 Compared to the Selective Inhibitor Donepezil

The balance between AChE and BChE inhibition is a critical parameter in the development of Alzheimer's therapeutics. While donepezil is a highly selective inhibitor of AChE, AChE/BChE-IN-1 is a potent inhibitor of both enzymes. AChE/BChE-IN-1 inhibits hBChE with an IC₅₀ of 7.3 nM . Donepezil, on the other hand, is known to be highly selective for AChE and exhibits significantly weaker activity against BChE [1]. This dual inhibition profile is hypothesized to offer broader symptomatic relief as BChE activity increases in later stages of Alzheimer's disease.

Butyrylcholinesterase Inhibition Alzheimer's Disease Selectivity Profile

In Vivo Efficacy of AChE/BChE-IN-1 in Reversing Cognitive Deficits and Reducing Pathology in a Transgenic Alzheimer's Mouse Model

The ultimate test of a preclinical candidate's value is its performance in relevant animal models. AChE/BChE-IN-1 (compound 5i) has demonstrated robust efficacy in a well-established transgenic mouse model of Alzheimer's disease (10-month-old APP/PS1 mice). Chronic intraperitoneal administration of AChE/BChE-IN-1 (2 mg/kg, 3 times/week for 4 weeks) resulted in a significant rescue of learning and memory impairments, as assessed by multiple behavioral tests [1]. Furthermore, treatment with the compound led to a significant reduction in the hippocampal Aβ42/Aβ40 ratio, an improvement in basal synaptic efficacy, and a decrease in markers of oxidative stress and neuroinflammation [1].

In Vivo Pharmacology Cognitive Function APP/PS1 Mouse Model Alzheimer's Disease

Optimal Research and Preclinical Development Applications for AChE/BChE-IN-1


Investigating Multimodal Therapeutic Strategies in Advanced Alzheimer's Disease Models

AChE/BChE-IN-1 is ideally suited for researchers aiming to explore the therapeutic benefits of simultaneously addressing cholinergic dysfunction, oxidative stress, and neuroinflammation in Alzheimer's disease. Its dual cholinesterase inhibition, proven brain penetration, and robust in vivo efficacy in aged APP/PS1 mice [1] make it a powerful tool compound for evaluating these multimodal approaches.

Benchmarking Novel Dual Cholinesterase Inhibitors

Given its exceptionally high potency (IC₅₀ of 1.06 nM for hAChE and 7.3 nM for hBChE) and superior brain penetration compared to donepezil , AChE/BChE-IN-1 serves as an excellent positive control or benchmark standard for academic and industrial groups developing next-generation dual AChE/BChE inhibitors. Its well-characterized in vitro and in vivo profile provides a high bar for new chemical entities.

Pharmacokinetic and CNS Target Engagement Studies

The demonstrated brain penetrance of AChE/BChE-IN-1 makes it a valuable reference compound for studies focused on central nervous system (CNS) drug delivery. Researchers can utilize AChE/BChE-IN-1 to validate and calibrate in vivo models, analytical methods (e.g., brain microdialysis, LC-MS/MS quantification of brain tissue), and imaging techniques aimed at assessing BBB permeability and target engagement within the brain parenchyma.

Developing Assays for Cholinesterase Activity and Selectivity Profiling

The compound's well-defined dual inhibitory activity against both hAChE and hBChE [1] allows it to be used as a key control in the development and validation of high-throughput screening assays. It can help in calibrating assays to accurately measure the potency and selectivity of new compounds, ensuring that screening campaigns are properly benchmarked against a highly potent standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.